

# Application Notes and Protocols: Determining the IC50 of AZD1208 in Cancer Cell Lines

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## Compound of Interest

Compound Name: AZD1208

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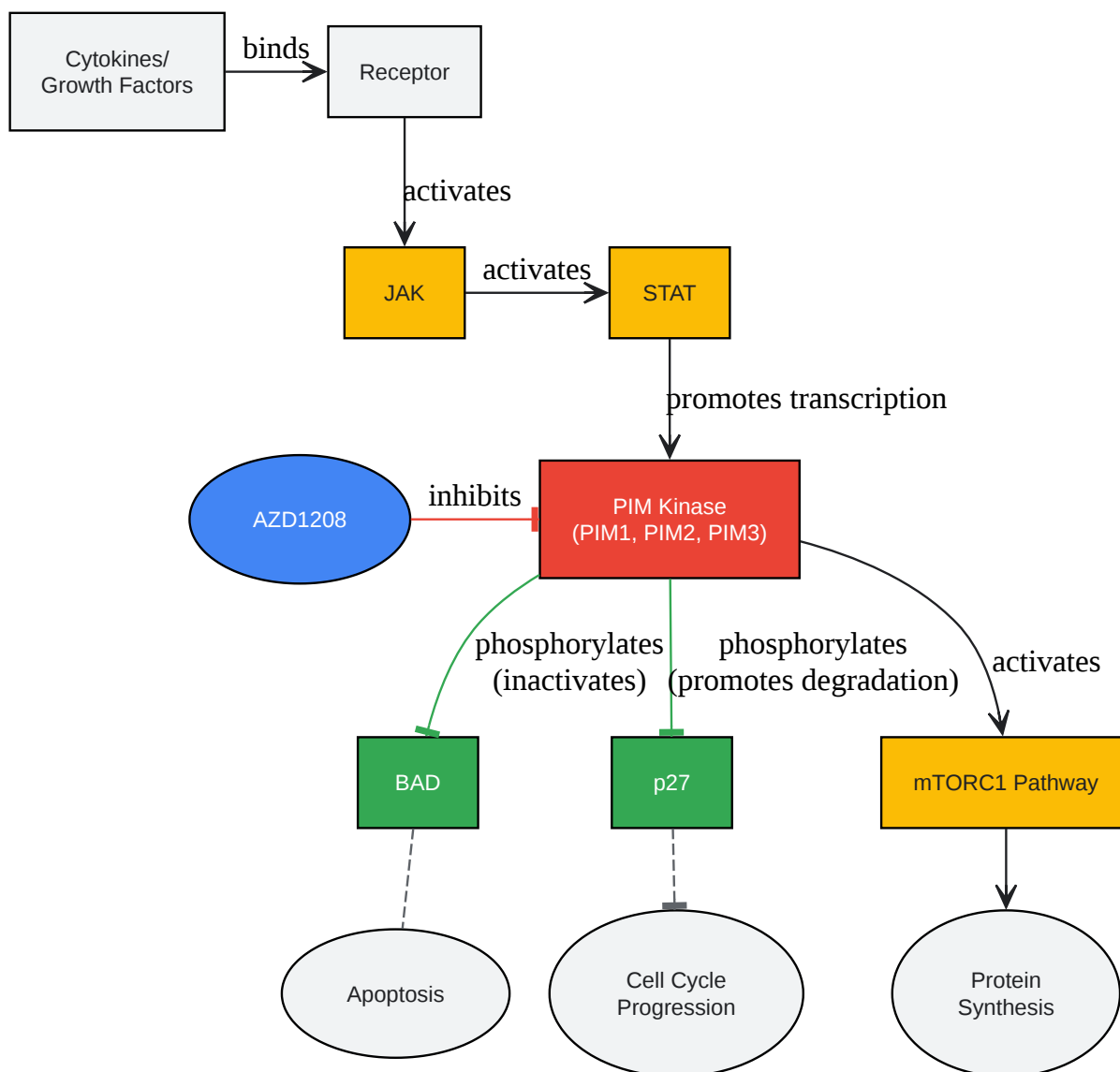
## Introduction

**AZD1208** is a potent and selective, orally bioavailable small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2][3] The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of hematological and solid tumors, including acute myeloid leukemia (AML), prostate cancer, and breast cancer.[2][4][5] These kinases play a crucial role in regulating cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets involved in key signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[4][6][7] Inhibition of PIM kinases by **AZD1208** has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines, making it a promising therapeutic agent.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of **AZD1208** in various cancer cell lines.

## PIM Kinase Signaling Pathway and Inhibition by AZD1208

The PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways.[3] They are often transcriptionally regulated by the JAK/STAT pathway.[4] Once expressed, PIM kinases phosphorylate a wide range of substrates that promote cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein

BAD (leading to its inactivation), the cell cycle inhibitor p27 (promoting its degradation), and components of the mTOR signaling pathway like 4EBP1 and p70S6K, which are involved in protein translation.[2] **AZD1208** acts as an ATP-competitive inhibitor, blocking the kinase activity of all three PIM isoforms and thereby preventing the phosphorylation of these downstream targets.



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PIM Kinase Signaling Pathway and **AZD1208** Inhibition.

## AZD1208 IC50 Data in Cancer Cell Lines

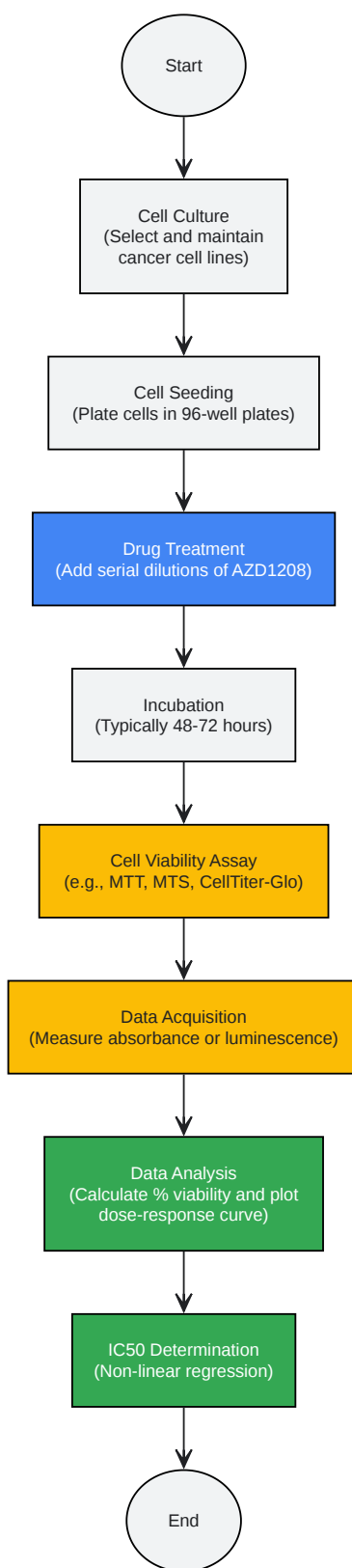
The IC50 and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values of **AZD1208** have been determined in a variety of cancer cell lines. The sensitivity to **AZD1208** can vary significantly between different cell lines and cancer types.

| Cell Line                  | Cancer Type            | IC50 / GI50 (μM)           | Reference(s) |
|----------------------------|------------------------|----------------------------|--------------|
| Hematological Malignancies |                        |                            |              |
| EOL-1                      | Acute Myeloid Leukemia | < 1                        |              |
| KG-1a                      | Acute Myeloid Leukemia | < 1                        |              |
| Kasumi-3                   | Acute Myeloid Leukemia | < 1                        |              |
| MV4-11                     | Acute Myeloid Leukemia | < 1                        |              |
| MOLM-16                    | Acute Myeloid Leukemia | < 1                        |              |
| OCI-AML3                   | Acute Myeloid Leukemia | > 1                        | [8]          |
| MOLM-13                    | Acute Myeloid Leukemia | Sensitive                  | [8]          |
| OCI-M1                     | Acute Myeloid Leukemia | > 10                       | [9]          |
| OCI-M2                     | Acute Myeloid Leukemia | > 10                       | [9]          |
| KMS-11                     | Multiple Myeloma       | 0.67                       | [10]         |
| Ramos                      | Burkitt's Lymphoma     | Growth Inhibition at 10 μM | [11]         |
| Solid Tumors               |                        |                            |              |
| SNU-484                    | Gastric Cancer         | Sensitive                  | [3]          |
| SNU-638                    | Gastric Cancer         | Sensitive                  | [3]          |
| SNU-719                    | Gastric Cancer         | Sensitive                  | [3]          |

|              |                               |  |                      |
|--------------|-------------------------------|--|----------------------|
| SNU-601      | Gastric Cancer                | Resistant                                      | <a href="#">[3]</a>  |
| N87          | Gastric Cancer                | ~40% inhibition at 10 $\mu$ M                  | <a href="#">[3]</a>  |
| MKN45        | Gastric Cancer                | ~40% inhibition at 10 $\mu$ M                  | <a href="#">[3]</a>  |
| PC9          | Non-Small Cell Lung Cancer    | Moderately Synergistic with Osimertinib        | <a href="#">[12]</a> |
| H1975        | Non-Small Cell Lung Cancer    | Moderately Synergistic with Osimertinib        | <a href="#">[12]</a> |
| SK-N-AS      | Neuroblastoma                 | 43.1   | <a href="#">[13]</a> |
| SK-N-BE(2)   | Neuroblastoma                 | 47.1   | <a href="#">[13]</a> |
| COA6 (PDX)   | Neuroblastoma                 | 56.5   | <a href="#">[13]</a> |
| COA129 (PDX) | Neuroblastoma                 | 31.7   | <a href="#">[13]</a> |
| MDA-MB-231   | Triple-Negative Breast Cancer | Sensitive                                      | <a href="#">[14]</a> |
| SUM149       | Triple-Negative Breast Cancer | Sensitive                                      | <a href="#">[14]</a> |
| SUM159       | Triple-Negative Breast Cancer | Resistant                                      | <a href="#">[14]</a> |
| Myc-CaP      | Prostate Cancer               | Decreased colony formation at $\geq 0.3 \mu$ M | <a href="#">[15]</a> |

## Experimental Workflow for IC50 Determination

A typical workflow for determining the IC50 of **AZD1208** involves several key steps, from initial cell culture to data analysis.



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Experimental Workflow for IC50 Determination.

## Detailed Experimental Protocols

### Cell Viability Assay using MTT

This protocol is adapted for determining the cytotoxic effects of **AZD1208**. The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[\[1\]](#)[\[4\]](#)[\[6\]](#)

#### Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- **AZD1208** stock solution (e.g., 10 mM in DMSO)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.

- Drug Treatment:
  - Prepare serial dilutions of **AZD1208** in complete culture medium from the stock solution. A typical concentration range would be from 0.01  $\mu$ M to 100  $\mu$ M.
  - Include a vehicle control (DMSO) at the same concentration as in the highest **AZD1208** dilution.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **AZD1208** or the vehicle control.
  - Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- MTT Assay:
  - After the incubation period, add 10  $\mu$ L of the 5 mg/mL MTT solution to each well.
  - Incubate the plate for another 3-4 hours at 37°C.
  - Carefully remove the medium containing MTT.
  - Add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
  - Mix thoroughly by pipetting up and down or by using a plate shaker.
- Data Acquisition and Analysis:
  - Measure the absorbance at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of cell viability against the log of the **AZD1208** concentration and determine the IC<sub>50</sub> value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

## Cell Viability Assay using CellTiter-Glo®



The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[16]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well opaque-walled plates
- **AZD1208** stock solution (e.g., 10 mM in DMSO)
- CellTiter-Glo® Reagent
- Multichannel pipette
- Luminometer

Protocol:

- Cell Seeding:
  - Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements.
- Drug Treatment:
  - Follow the same drug treatment protocol as for the MTT assay.
- CellTiter-Glo® Assay:
  - After the 48-72 hour incubation with **AZD1208**, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence using a luminometer.
  - Calculate and plot the data as described for the MTT assay to determine the IC<sub>50</sub> value.

## Colony Formation Assay

The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.<sup>[7][8]</sup> It assesses the long-term effects of a drug on cell proliferation.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 6-well plates
- **AZD1208** stock solution (e.g., 10 mM in DMSO)
- Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
- PBS

Protocol:

- Cell Seeding:
  - Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
- Drug Treatment:

- Treat the cells with various concentrations of **AZD1208** for an extended period, typically 7-14 days. The medium containing the drug should be replaced every 2-3 days.
- Colony Staining and Counting:
  - After the incubation period, wash the wells with PBS.
  - Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.
  - Stain the colonies with crystal violet solution for 10-30 minutes.
  - Gently wash the wells with water to remove excess stain and allow them to air dry.
  - Count the number of colonies (typically defined as a cluster of  $\geq 50$  cells) in each well.
- Data Analysis:
  - Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the vehicle-treated control group.
  - The IC<sub>50</sub> can be determined by plotting the surviving fraction against the drug concentration.

## Conclusion

The protocols outlined in this document provide a comprehensive guide for determining the IC<sub>50</sub> of **AZD1208** in various cancer cell lines. The choice of assay may depend on the specific research question and the characteristics of the cell lines being studied. Consistent experimental execution and appropriate data analysis are crucial for obtaining reliable and reproducible IC<sub>50</sub> values, which are essential for the preclinical evaluation of this promising PIM kinase inhibitor.

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